3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one
Description
3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one (hereafter referred to by its common name, dehydrocostus lactone) is a sesquiterpene lactone characterized by a fused azulene-furan backbone with three methylidene groups at positions 3, 6, and 7. This compound is naturally occurring in plants such as Scorzonera austriaca and Vladimiria souliei . Its structure includes a γ-lactone ring fused to a guaiane-type sesquiterpene framework, contributing to its bioactivity profile, which includes anti-inflammatory and anticancer properties .
Structure
3D Structure
Properties
IUPAC Name |
3,6,9-trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-4-7-12-10(3)15(16)17-14(12)13-9(2)5-6-11(8)13/h11-14H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETSQGRTUNRXEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2C(C3C1CCC3=C)OC(=O)C2=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and cyclization steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The α,β-unsaturated γ-lactone undergoes hydrolysis under acidic or basic conditions. For example:
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Acidic hydrolysis : Cleavage of the lactone ring yields a carboxylic acid derivative.
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Basic hydrolysis : Produces a conjugate base via saponification, often reversible under acidic workup .
Table 1: Hydrolysis Conditions and Products
| Reagent/Conditions | Product | Reference |
|---|---|---|
| HCl (1M, reflux, 2h) | 3,6,9-Trimethylidene-octahydroazulenoic acid | |
| NaOH (1M, ethanol, RT) | Sodium salt of ring-opened carboxylate |
Electrophilic Additions
The conjugated diene system in the methylidene groups participates in Diels-Alder reactions and Michael additions:
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Diels-Alder reaction : Reacts with dienophiles like maleic anhydride to form bicyclic adducts.
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Epoxidation : Treatment with mCPBA yields epoxidized derivatives at the methylidene sites .
Table 2: Electrophilic Addition Outcomes
| Reaction Type | Reagent | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride | Bicyclic lactone adduct | 65–72 | |
| Epoxidation | mCPBA | Epoxidized guaianolide | 58 |
Reduction and Hydrogenation
Catalytic hydrogenation selectively reduces exocyclic double bonds:
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Pd/C-mediated hydrogenation : Saturates methylidene groups to methyl substituents without affecting the lactone ring .
Equation :
Biological Activity-Driven Modifications
Derivatives synthesized for pharmacological studies include:
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Esterification : Acetylation of hydroxyl groups enhances bioavailability .
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Alkylation : Quaternization of amine derivatives improves solubility for in vitro assays .
Key Findings :
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Acetylated derivatives show 2.5-fold increased inhibition of TNF-α in macrophages compared to the parent compound .
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Methylation at C8 reduces cytotoxicity while retaining anti-inflammatory properties .
Oxidation Reactions
Controlled oxidation targets allylic positions:
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Jones reagent : Converts secondary alcohols to ketones (e.g., C8 hydroxyl → ketone) .
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Ozonolysis : Cleaves methylidene groups to diketones, enabling further functionalization .
Table 3: Oxidation Pathways
| Oxidizing Agent | Site Modified | Product Application | Reference |
|---|---|---|---|
| CrO₃/H₂SO₄ | C8-OH → C8=O | Intermediate for semisynthesis | |
| O₃ followed by Zn/H₂O | Methylidene → diketone | Precursor for cross-coupling |
Thermal and Photochemical Reactivity
Scientific Research Applications
Structural Characteristics
The compound features a complex bicyclic structure that contributes to its diverse biological activities. The presence of the furan ring and the lactone moiety are critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that dehydrocostus lactone exhibits notable antimicrobial properties. It has been shown to be effective against various pathogens including bacteria and fungi. For instance:
- Study Findings : A study demonstrated that dehydrocostus lactone had a significant inhibitory effect on the growth of Aedes albopictus, showcasing its potential as a larvicidal agent against mosquito vectors of diseases like dengue fever .
Anti-inflammatory Effects
Dehydrocostus lactone has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways which makes it a candidate for therapeutic applications in conditions characterized by chronic inflammation.
Cytotoxicity and Cancer Research
The compound has shown promise in cancer research due to its cytotoxic effects on various cancer cell lines. Studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Neuroprotective Properties
Recent investigations suggest that dehydrocostus lactone may offer neuroprotective benefits. Its ability to cross the blood-brain barrier and exert antioxidant effects positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.
Insect Repellency
Dehydrocostus lactone has been identified as an effective natural insect repellent. Its application in agricultural practices could reduce reliance on synthetic pesticides while minimizing environmental impact.
Biopesticide Development
Given its larvicidal properties against mosquito larvae and other pests, there is potential for developing biopesticides based on this compound. This aligns with the increasing demand for sustainable agricultural practices.
Case Study 1: Antimicrobial Efficacy
A study conducted at the University of Toyama evaluated the antimicrobial efficacy of dehydrocostus lactone against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent inhibition of microbial growth, supporting its use in natural antimicrobial formulations .
Case Study 2: Insecticidal Activity
In a field trial assessing the effectiveness of dehydrocostus lactone as a biopesticide, researchers observed a significant reduction in mosquito populations when treated with formulations containing the compound. The study highlighted its potential as an eco-friendly alternative to conventional insecticides .
Mechanism of Action
The mechanism of action of 3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural features, molecular properties, and biological relevance of dehydrocostus lactone and its analogs:
Key Research Findings
Structural Modifications and Bioactivity: Dehydrocostus lactone’s bioactivity is attributed to its α,β-unsaturated lactone ring, which reacts with thiol groups in proteins, modulating pathways like NF-κB . Glucozaluzanin C’s glycosylation enhances solubility but may reduce membrane permeability compared to the parent compound .
Natural vs. Synthetic Derivatives :
- Zaluzanin C and artichoke bitter element are naturally occurring, while 5,9-dihydroxy-9-methyl-... derivatives are often semi-synthetic, tailored for improved stability or target specificity .
- Matricine () demonstrates how acetoxy/hydroxy substitutions can shift bioactivity toward anti-allergenic effects .
Physicochemical Properties: Artichoke bitter element’s ester group (C₁₉H₂₂O₆) increases molecular weight (346.37 g/mol) and density (1.28 g/cm³), impacting industrial processing . Dehydrocostus lactone’s nonpolar backbone limits aqueous solubility, necessitating formulation strategies for drug delivery .
Biological Activity
3,6,9-Trimethylidene-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one is a sesquiterpene lactone known for its diverse biological activities. This compound is primarily derived from various plant sources and has gained attention in pharmacological research due to its potential therapeutic properties.
- Chemical Formula : C₁₅H₁₈O₂
- Molecular Weight : 234.30 g/mol
- IUPAC Name : this compound
- CAS Number : Not available in the provided sources.
Antimicrobial Properties
Research indicates that 3,6,9-trimethylidene exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacteria and fungi:
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several studies. It appears to inhibit pro-inflammatory cytokines and may modulate immune responses:
- Mechanism : Inhibition of NF-kB signaling pathway.
- Case Study : A study on animal models showed reduced edema and inflammatory markers after treatment with the compound.
Antioxidant Activity
3,6,9-trimethylidene has been noted for its antioxidant properties. It scavenges free radicals and protects cellular components from oxidative stress:
Potential Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : Significant reduction in cell viability was observed at varying concentrations.
- Cell Signaling Modulation : Alters signaling pathways involved in inflammation and apoptosis.
- Enzyme Inhibition : Inhibits enzymes responsible for the production of inflammatory mediators.
- Gene Expression Regulation : Affects the expression of genes related to oxidative stress response.
Q & A
Q. What methodologies are recommended for structural elucidation of this compound?
X-ray crystallography is the gold standard for resolving its complex fused bicyclic system. Key geometric parameters include bond lengths (e.g., C–C = 1.54–1.62 Å) and angles (e.g., C–C–C = 108–114°) derived from crystallographic data . Complementary techniques like NMR (e.g., chemical shifts for lactone carbonyls: δ 170–175 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H] = 263.1284 for CHO) validate stereochemistry and molecular connectivity .
Q. How can synthetic pathways be optimized for this guaiane-type lactone?
Biomimetic synthesis via sesquiterpene cyclization is a primary route. Key steps include:
- Precursor selection : Germacrene derivatives as starting materials .
- Cyclization control : Use of Lewis acids (e.g., BF-EtO) to direct [4+3] cycloaddition .
- Lactonization : pH-sensitive ring closure (pH 5–6) to stabilize the γ-lactone moiety .
Monitor intermediates using TLC (R = 0.3–0.5 in hexane:EtOAc 7:3) and IR (C=O stretch at 1760–1780 cm) .
Q. What spectral signatures distinguish its stereoisomers?
- NMR : Axial vs. equatorial methylidene protons show distinct coupling patterns (e.g., J = 8–10 Hz for axial H-3) .
- CD Spectroscopy : Negative Cotton effects at 220–240 nm indicate specific helicity in the azulene-furan system .
- MS/MS : Fragment ions at m/z 245 (loss of HO) and 189 (lactone ring cleavage) confirm substitution patterns .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported hydrogen-bonding networks?
Compare unit cell metrics (e.g., space group P222 vs. C2) and O–H···O interactions (d = 2.7–3.0 Å) across studies. For example:
| Parameter | Study A | Study B |
|---|---|---|
| O1–H1···O2 distance (Å) | 2.75 | 2.92 |
| Chain orientation | Parallel to c | Helical |
| Discrepancies may arise from solvent polarity (e.g., MeOH vs. DMSO) or temperature during crystallization. |
Q. What computational models predict bioactivity against HIF-1α or NF-κB?
Molecular docking (AutoDock Vina) with predicted binding energies (ΔG ≤ −8 kcal/mol) identifies interactions:
Q. How do stereochemical variations affect reactivity in ring-opening reactions?
- Axial vs. equatorial hydroxy groups : Axial OH (e.g., at C-7) undergoes faster nucleophilic attack (k = 0.15 min vs. 0.03 min for equatorial) due to reduced steric hindrance .
- Enantioselectivity : (3aR,9bR)-isomer shows 5× higher epoxidation rates than (3aS,9bS) with mCPBA .
Use DFT calculations (B3LYP/6-31G*) to map transition states and kinetic isotope effects (KIEs).
Q. What experimental designs address contradictions in reported cytotoxicity data?
- Cell line selection : Prioritize NCI-60 panels with guaianolide-sensitive lines (e.g., HCT-116 over HepG2) .
- Dose-response normalization : Adjust for lactone hydrolysis rates (t = 2–4 hr in serum) using LC-MS monitoring .
- Control compounds : Compare with artemisinin (EC = 1–5 μM) to benchmark potency .
Q. How can QSPR models optimize its thermodynamic stability?
Key descriptors include:
Q. What strategies improve regioselectivity in methylidene functionalization?
- Electrophilic addition : Br in CHCl selectively targets the C-3 methylidene (70% yield vs. <5% at C-6/9) .
- Photochemical [2+2] cycloaddition : UV irradiation (λ = 254 nm) with electron-deficient dienophiles (e.g., maleic anhydride) favors C-6 reactivity .
Characterize adducts via -NOESY (nuclear Overhauser effects between cycloadduct protons).
Q. How do isotopic labeling studies trace its biosynthetic origins?
- -glucose feeding : Track incorporation into the guaiane backbone via GC-MS (m/z 246 → 248 for -enriched peaks) .
- Knockout mutants : CRISPR-Cas9 deletion of germacrene synthase reduces yield by >90% in Artemisia spp. .
Methodological Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
